molecular formula C15H9ClF5NO2 B2737719 N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-02-2

N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No. B2737719
CAS RN: 338792-02-2
M. Wt: 365.68
InChI Key: LHWGVDGEDLRIGB-UHFFFAOYSA-N
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Description

This compound is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations into their synthesis and pharmacological activities . They have been identified as potential therapeutic candidates .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a phenoxy group, an acetamide group, and trifluoromethyl group . The exact molecular structure details for “N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide” were not found in the available resources.

Scientific Research Applications

Insecticidal Applications

A study focused on the synthesis of novel phenoxyacetamide derivatives, aiming to test their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Among the synthesized compounds, certain derivatives exhibited excellent insecticidal results, indicating the potential of N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide derivatives as effective insecticidal agents (Rashid et al., 2021).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another research avenue explores the development of new chemical entities from phenoxyacetamide derivatives for potential anticancer, anti-inflammatory, and analgesic applications. The study highlighted that compounds with halogens on the aromatic ring, including those similar to the query compound, showed promising anticancer and anti-inflammatory activities. One compound, in particular, demonstrated significant anticancer, anti-inflammatory, and analgesic effects, suggesting the potential of these derivatives in therapeutic applications (Rani et al., 2014).

Environmental and Photovoltaic Efficiency

Research on phenoxyacetamide derivatives also extends to environmental sciences and photovoltaic efficiency modeling. Certain derivatives have been synthesized and studied for their vibrational spectra, electronic properties, and their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The findings suggest that these compounds exhibit good light harvesting efficiency and could be promising for use in photovoltaic cells, reflecting the diverse applicability of the compound and its derivatives in renewable energy research (Mary et al., 2020).

Degradation of Environmental Pollutants

A study involving aerobic granular sludge and the degradation of low chlorinated compounds like 4-chlorophenol demonstrated the environmental relevance of these chemical structures. While not directly mentioning N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, it underscores the importance of related compounds in addressing environmental contamination and pollution, highlighting the broad spectrum of research and application potentials of these chemical entities (Carucci et al., 2009).

properties

IUPAC Name

N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF5NO2/c16-10-4-6-11(7-5-10)22-13(23)15(20,21)24-12-3-1-2-9(8-12)14(17,18)19/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWGVDGEDLRIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)Cl)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

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